molecular formula C21H20N2O7 B11505700 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11505700
M. Wt: 412.4 g/mol
InChI Key: AQGFRXVTJOMZJC-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxyphenyl, hydroxyethyl, and nitrophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include ethyl bromoacetate, nitrobenzene, and ethyl alcohol, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and nitro groups on the aromatic rings, along with the hydroxyethyl group, provides a versatile platform for further chemical modifications and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20N2O7/c1-2-30-16-9-5-14(6-10-16)19(25)17-18(22(11-12-24)21(27)20(17)26)13-3-7-15(8-4-13)23(28)29/h3-10,18,24-25H,2,11-12H2,1H3/b19-17-

InChI Key

AQGFRXVTJOMZJC-ZPHPHTNESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)[N+](=O)[O-])/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.